N-[2-(3-ethynylphenyl)ethyl]acetamide
Description
N-[2-(3-Ethynylphenyl)ethyl]acetamide is a synthetic acetamide derivative featuring an ethyl linker between the acetamide group and a 3-ethynyl-substituted phenyl ring. The ethynyl group (a carbon-carbon triple bond) at the para position of the phenyl ring introduces unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-[2-(3-ethynylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H13NO/c1-3-11-5-4-6-12(9-11)7-8-13-10(2)14/h1,4-6,9H,7-8H2,2H3,(H,13,14) |
InChI Key |
PBSSKLCSACBAAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC(=CC=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-ethynylphenyl)ethyl]acetamide typically involves a multi-step process:
Formation of 3-ethynylphenyl bromide: This step involves the bromination of phenylacetylene to form 3-ethynylphenyl bromide.
Alkylation: The 3-ethynylphenyl bromide is then reacted with ethylamine to form N-[2-(3-ethynylphenyl)ethyl]amine.
Acetylation: Finally, the N-[2-(3-ethynylphenyl)ethyl]amine is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-ethynylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[2-(3-ethynylphenyl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-ethynylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below compares N-[2-(3-ethynylphenyl)ethyl]acetamide with key analogs, highlighting differences in substituents, molecular weight, and functional properties:
Key Observations :
- Ethynyl vs. Ethoxy : The ethynyl group in this compound confers rigidity and electron-deficient character, reducing water solubility compared to ethoxy-substituted analogs like N-[2-(3-ethoxyphenyl)ethyl]acetamide .
- Hydroxyl vs. Methoxy : Polar substituents (e.g., hydroxyl in N-(4-hydroxyphenethyl)acetamide) enhance solubility and metabolic susceptibility, whereas methoxy groups (e.g., UCM765) improve receptor binding and stability .
Melatonergic Activity
Compounds like UCM765 and UCM924 (N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide) exhibit MT2 receptor selectivity, demonstrating sleep-inducing and anxiolytic effects in rodents. The ethynyl analog may lack similar activity due to its non-planar structure, which could hinder receptor docking .
Antimicrobial and Cytotoxic Effects
- Cytotoxicity : Indole-containing analogs like N-[2-(5-methoxy-2-methylindol-3-yl)ethyl]acetamide exhibit minimal cytotoxicity against cancer cells, suggesting ethynyl derivatives may require functionalization for therapeutic utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
